Suzuki-Miyaura Coupling Efficiency
2-(Thiophen-2-yl)aniline hydrochloride is synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling between 2-bromoaniline and thiophene-2-boronic acid . This established synthetic route enables reliable commercial supply with batch-to-batch consistency, in contrast to the less accessible 3-(thiophen-2-yl)aniline isomer, which requires alternative synthetic approaches and is not widely stocked by commercial vendors .
| Evidence Dimension | Synthetic accessibility and commercial availability |
|---|---|
| Target Compound Data | Commercially available from multiple suppliers; synthesized via Suzuki-Miyaura coupling |
| Comparator Or Baseline | 3-(Thiophen-2-yl)aniline (CAS 92057-12-0); limited commercial availability |
| Quantified Difference | Commercial availability: 2-isomer stocked by >10 suppliers; 3-isomer stocked by <3 suppliers |
| Conditions | Vendor catalog analysis |
Why This Matters
Reliable commercial supply with established synthetic provenance is critical for reproducible research programs and scalable process development.
